Glutamylalanine Glutamylalanine Glutamylalanine, also known as alpha-glu-ala or EA, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glutamylalanine is soluble (in water) and a weakly acidic compound (based on its pKa).
Glu-Ala is a dipeptide formed from L-alpha-glutamyl and L-alanine residues. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 21064-18-6
VCID: VC2351206
InChI: InChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1
SMILES: CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Molecular Formula: C8H14N2O5
Molecular Weight: 218.21 g/mol

Glutamylalanine

CAS No.: 21064-18-6

Cat. No.: VC2351206

Molecular Formula: C8H14N2O5

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Glutamylalanine - 21064-18-6

Specification

CAS No. 21064-18-6
Molecular Formula C8H14N2O5
Molecular Weight 218.21 g/mol
IUPAC Name (4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1
Standard InChI Key JZDHUJAFXGNDSB-WHFBIAKZSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N
SMILES CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Canonical SMILES CC(C(=O)O)NC(=O)C(CCC(=O)O)N

Introduction

Chemical Structure and Identification

Molecular Structure and Nomenclature

Glutamylalanine exists in different isomeric forms, with the two primary variants being the alpha-linked and gamma-linked forms. The gamma-linked form (L-gamma-Glutamyl-L-alanine) is particularly well-characterized and biologically significant.

The gamma-linked form has the following properties:

  • Chemical Formula: C8H14N2O5

  • Molecular Weight: 218.2072 (average), 218.090271568 (monoisotopic)

  • IUPAC Name: (2S)-2-amino-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid

  • Traditional Name: g-glu-ala

  • CAS Registry Number: 5875-41-2

The traditional alpha-linked glutamylalanine has the following identifiers:

  • CAS Registry Number: 21064-18-6

  • Similar molecular formula and weight, but with a different structural arrangement

Chemical Representation

Both forms of glutamylalanine can be represented using standardized chemical notation systems:

L-gamma-Glutamyl-L-alanine:

  • SMILES Notation: CC@HC(O)=O

  • InChI Key: WQXXXVRAFAKQJM-WHFBIAKZSA-N

  • InChI: InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1

Traditional Glutamylalanine:

  • SMILES: CC@HC(O)=O

  • InChI Key: JZDHUJAFXGNDSB-WHFBIAKZSA-N

Isomeric Variants

Multiple isomers of glutamylalanine exist, varying in the configuration of the amino acids and the position of the peptide bond:

  • L-gamma-Glutamyl-L-alanine: The most common form, with L-configuration amino acids and gamma-linkage

  • Traditional Glutamylalanine: Alpha-linked form with the peptide bond at the alpha-carboxyl group of glutamate

  • N-gamma-L-Glutamyl-D-alanine: Contains the D-isomer of alanine instead of the L-isomer, detected in common peas and pulses

Physical and Chemical Properties

Physical Characteristics

The physical properties of L-gamma-Glutamyl-L-alanine have been well-documented:

PropertyValueSource
Physical StateSolid
ColorWhite to off-white
Melting Point188-192°C
Boiling Point564.4±50.0°C (Predicted)
Density1.362±0.06 g/cm³ (Predicted)
Water Solubility50.0 mg/mL (Maximum Concentration)
Optical Activity[α]20/D 26.5°, c = 5 in H₂O
pKa2.22±0.10 (Predicted)

Chemical Classification

Glutamylalanine belongs to several important chemical classifications:

  • Dipeptides: Organic compounds containing exactly two alpha-amino acids joined by a peptide bond

  • N-acyl-alpha amino acids and derivatives: Compounds containing an alpha amino acid with an acyl group at its terminal nitrogen atom

  • Carboxylic acids and derivatives

  • Amino acids, peptides, and analogues

Chemical Reactivity

The reactive properties of glutamylalanine are primarily determined by its functional groups:

  • Carboxyl Groups: Both glutamate and alanine components contribute carboxyl groups, giving the molecule acidic properties

  • Amino Group: The free amino group on the glutamate portion provides basic characteristics and potential for further reactions

  • Peptide Bond: The amide linkage between the amino acids provides stability while still allowing for enzymatic hydrolysis

Biochemical Significance

Metabolic Pathways

Glutamylalanine plays a significant role in several metabolic pathways:

  • Glutathione Metabolism: Gamma-glutamylalanine is a natural substrate for the enzyme gamma-glutamylcyclotransferase (EC 2.3.2.2) in the glutathione metabolism pathway

  • Peptide Degradation: Cytosolic peptidases in human erythrocytes can hydrolyze glutamylalanine in a process describable by Michaelis-Menten kinetics

  • Amino Acid Supply: The breakdown of glutamylalanine yields glutamate and alanine, which can enter other metabolic pathways

Enzymatic Interactions

Glutamylalanine interacts with several enzymes:

  • Gamma-Glutamylcyclotransferase: This enzyme cleaves gamma-glutamylalanine to produce L-5-oxoproline

  • Cytosolic Peptidases: Found in erythrocytes, these have a high capacity to hydrolyze glutamylalanine

  • Membrane Transport Systems: These facilitate the entry of glutamylalanine into cells, particularly erythrocytes

Biological Functions

Role in Human Erythrocytes

Glutamylalanine serves a critical function in human red blood cells:

  • Glutamate Supply: Human erythrocytes are essentially impermeable to free glutamate, yet require this amino acid for glutathione synthesis

  • Concentration Gradient: The intracellular glutamate concentration in erythrocytes is approximately five times that of plasma, requiring specialized transport mechanisms

  • Transport Solution: Glutamylalanine provides a means to deliver glutamate into erythrocytes, circumventing the impermeability to free glutamate

Transport Mechanisms

The transport of glutamylalanine into cells occurs through specialized mechanisms:

  • Saturable Membrane Transport: Glutamylalanine enters human erythrocytes through systems describable by Michaelis-Menten kinetics

  • Rate-Limiting Step: The transport process, rather than the subsequent hydrolysis, is the rate-determining step in the pathway leading to intracellular glutamate production

  • Human Oligopeptide Transporter (hPepT1): Located in the small intestine, this transporter facilitates the absorption of glutamylalanine and other di- and tripeptides

Distribution in Nature

Glutamylalanine has been identified in various organisms:

  • Yeast: Detected in Saccharomyces cerevisiae (Baker's yeast)

  • Plants: The D-alanine form has been detected in common peas (Pisum sativum) and pulses

  • Humans: Present in human systems, particularly as part of metabolic pathways

Research and Therapeutic Applications

Drug Delivery Systems

The transport properties of glutamylalanine have inspired research into potential therapeutic applications:

  • Enhanced Permeability: The transport mechanisms of glutamylalanine are being tested as a strategy to increase intestinal permeability for larger biologically active molecules

  • hPepT1-Mediated Transport: Researchers are exploring the potential to transport dipeptide-coupled active drug substances via the hPepT1 transporter

  • Targeted Delivery: Coupling drugs with peptides like glutamylalanine might allow for more targeted delivery to specific tissues

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator